molecular formula C23H16FNO3 B11583589 2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11583589
M. Wt: 373.4 g/mol
InChI Key: MEFJCPXGPXYOHN-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzamide group, a benzofuran moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps:

  • Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxybenzaldehyde and an appropriate acetophenone derivative, the benzofuran ring can be formed via an aldol condensation followed by cyclization.

  • Introduction of the Fluorine Atom: : The fluorine atom is usually introduced via electrophilic fluorination. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

  • Benzoylation: : The benzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves reacting the benzofuran derivative with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Formation of the Benzamide: : The final step involves the formation of the benzamide linkage. This can be achieved by reacting the benzofuran derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl groups in the benzoyl and benzamide moieties. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions. Strong nucleophiles such as amines or thiols can replace the fluorine under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced forms of the benzoyl and benzamide groups.

    Substitution: Amino or thiol derivatives replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. Its fluorine atom can be particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, making it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the benzofuran and fluorine moieties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the benzamide group can form hydrogen bonds with proteins. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
  • 2-fluoro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at a specific position enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H16FNO3

Molecular Weight

373.4 g/mol

IUPAC Name

2-fluoro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C23H16FNO3/c1-14-10-12-15(13-11-14)21(26)22-20(17-7-3-5-9-19(17)28-22)25-23(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,27)

InChI Key

MEFJCPXGPXYOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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